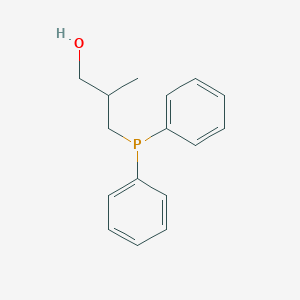
3-(Diphenylphosphanyl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diphenylphosphanyl)-2-methylpropan-1-ol is an organophosphorus compound characterized by the presence of a phosphine group attached to a propanol backbone. This compound is notable for its applications in coordination chemistry and catalysis, where it serves as a ligand that can stabilize metal complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphanyl)-2-methylpropan-1-ol typically involves the reaction of diphenylphosphine with an appropriate alkyl halide. One common method is the reaction of diphenylphosphine with 2-methylpropan-1-ol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the phosphine group replaces the halide.
Reaction Conditions:
Reagents: Diphenylphosphine, 2-methylpropan-1-ol, sodium hydride
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diphenylphosphanyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Substitution: Acid chlorides or alkyl halides in the presence of a base
Coordination: Transition metal salts such as palladium chloride or platinum chloride
Major Products
Oxidation: Diphenylphosphine oxide derivatives
Substitution: Esters or ethers of this compound
Coordination: Metal-phosphine complexes
Wissenschaftliche Forschungsanwendungen
3-(Diphenylphosphanyl)-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: Investigated for its potential in bioconjugation and as a probe for studying biological systems.
Medicine: Explored for its role in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Diphenylphosphanyl)-2-methylpropan-1-ol primarily involves its ability to coordinate with metal centers. The phosphine group donates electron density to the metal, stabilizing the metal complex and facilitating catalytic activity. This coordination can influence various molecular pathways, depending on the specific metal and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
1,3-Bis(diphenylphosphino)propane: A bidentate ligand that can form more stable complexes due to its ability to chelate metals.
Diphenylphosphinopropane: Similar in structure but with different substituents on the propanol backbone.
Uniqueness
3-(Diphenylphosphanyl)-2-methylpropan-1-ol is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the metal complexes it forms, making it valuable in specialized catalytic applications.
Eigenschaften
CAS-Nummer |
113619-53-7 |
|---|---|
Molekularformel |
C16H19OP |
Molekulargewicht |
258.29 g/mol |
IUPAC-Name |
3-diphenylphosphanyl-2-methylpropan-1-ol |
InChI |
InChI=1S/C16H19OP/c1-14(12-17)13-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3 |
InChI-Schlüssel |
GCFPLWLREOHCKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


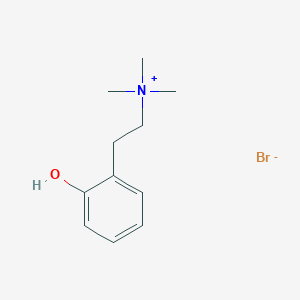
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
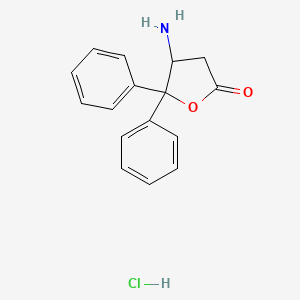
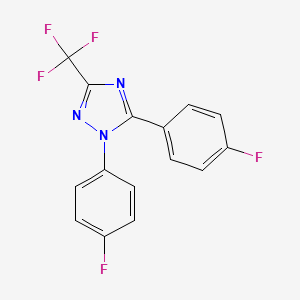
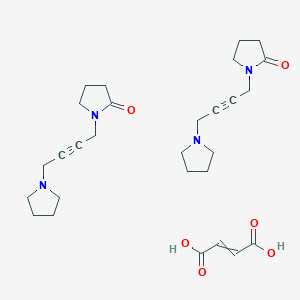
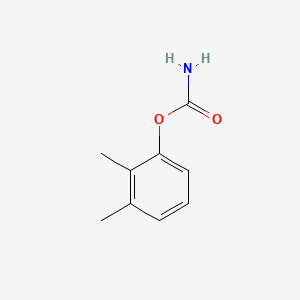
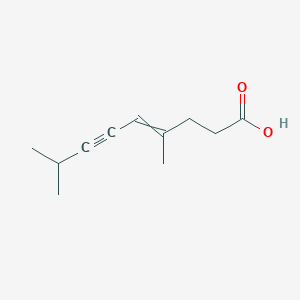
![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)
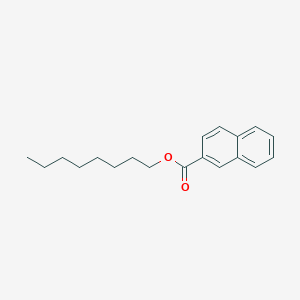

![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
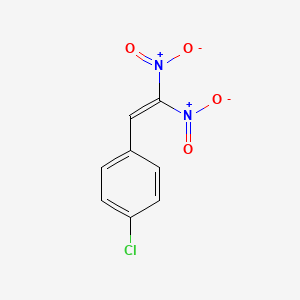
![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)
